molecular formula C11H14N2O2S B2499782 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide CAS No. 1421525-95-2

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide

Cat. No. B2499782
CAS RN: 1421525-95-2
M. Wt: 238.31
InChI Key: SDZMFBBMYKOYFQ-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Analgesic and Anti-inflammatory Properties

Thiazole derivatives have also been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the development of new drugs for pain management and inflammation-related conditions.

Antimicrobial and Antifungal Activity

These compounds have shown antimicrobial and antifungal activities . This suggests potential applications in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.

Antiviral Activity

Some compounds containing five-membered heteroaryl amines, which include thiazole derivatives, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests potential applications in the development of antiviral therapeutics.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in the development of new cancer treatments.

Hedgehog Signaling Pathway Inhibitors

A novel series of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives, which include the compound , have been designed and synthesized as Hedgehog (Hh) signaling pathway inhibitors . The Hh signaling pathway plays key roles in several normal biological processes, but when disrupted or hyperactivated, it can lead to many types of cancer . Therefore, these compounds could potentially be used in the development of new cancer treatments.

Neuroprotective Agents

Thiazole derivatives have also been found to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Diuretic Agents

Finally, thiazole derivatives have been found to act as diuretic agents . This suggests potential applications in the treatment of conditions such as hypertension and edema.

Mechanism of Action

Target of Action

The primary targets of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on related biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of n-(6,7-dihydro-4h-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide is currently unavailable .

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-2-3-4-10(14)13-11-12-8-5-6-15-7-9(8)16-11/h2H,1,3-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZMFBBMYKOYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=NC2=C(S1)COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide

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